4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrochloride, endo-
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Overview
Description
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrochloride, endo- is a complex organic compound. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzopyran ring, a carboxylic acid group, and an azabicyclo octyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(321)oct-3-yl ester, hydrochloride, endo- involves several stepsThe esterification process involves the reaction of the carboxylic acid with the azabicyclo octyl group under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrochloride, endo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrochloride, endo- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within the body. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The benzopyran ring structure allows it to interact with cellular receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Flavoxate hydrochloride: Similar structure but different therapeutic applications.
3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid: Shares the benzopyran ring but lacks the azabicyclo octyl ester group.
Uniqueness
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrochloride, endo- is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
86433-55-8 |
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Molecular Formula |
C25H26ClNO4 |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H25NO4.ClH/c1-15-22(27)20-9-6-10-21(24(20)30-23(15)16-7-4-3-5-8-16)25(28)29-19-13-17-11-12-18(14-19)26(17)2;/h3-10,17-19H,11-14H2,1-2H3;1H |
InChI Key |
VIOUXJNWDHLSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3CC4CCC(C3)N4C)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
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